molecular formula C18H18F3N5O B7061869 N-(4,5-dicyano-1H-imidazol-2-yl)-2-[3-(trifluoromethyl)-1-adamantyl]acetamide

N-(4,5-dicyano-1H-imidazol-2-yl)-2-[3-(trifluoromethyl)-1-adamantyl]acetamide

Cat. No.: B7061869
M. Wt: 377.4 g/mol
InChI Key: UYBBJDXQNXEOTM-UHFFFAOYSA-N
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Description

N-(4,5-dicyano-1H-imidazol-2-yl)-2-[3-(trifluoromethyl)-1-adamantyl]acetamide is a synthetic organic compound that features a unique combination of an imidazole ring, a trifluoromethyl group, and an adamantyl moiety

Properties

IUPAC Name

N-(4,5-dicyano-1H-imidazol-2-yl)-2-[3-(trifluoromethyl)-1-adamantyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O/c19-18(20,21)17-4-10-1-11(5-17)3-16(2-10,9-17)6-14(27)26-15-24-12(7-22)13(8-23)25-15/h10-11H,1-6,9H2,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBBJDXQNXEOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)CC(=O)NC4=NC(=C(N4)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dicyano-1H-imidazol-2-yl)-2-[3-(trifluoromethyl)-1-adamantyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: Starting from suitable precursors like nitriles and amines under acidic or basic conditions.

    Introduction of the adamantyl group: This can be achieved through alkylation reactions using adamantyl halides.

    Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final acetamide formation: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dicyano-1H-imidazol-2-yl)-2-[3-(trifluoromethyl)-1-adamantyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4,5-dicyano-1H-imidazol-2-yl)-2-[3-(trifluoromethyl)-1-adamantyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5-dicyano-1H-imidazol-2-yl)-2-[3-(trifluoromethyl)-1-adamantyl]acetamide: can be compared with other imidazole derivatives, adamantyl compounds, and trifluoromethylated molecules.

    Imidazole derivatives: Known for their biological activity and use in pharmaceuticals.

    Adamantyl compounds: Valued for their stability and unique structural properties.

    Trifluoromethylated molecules: Often exhibit enhanced metabolic stability and bioavailability.

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct functional groups, which may confer unique chemical and biological properties not found in other compounds.

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